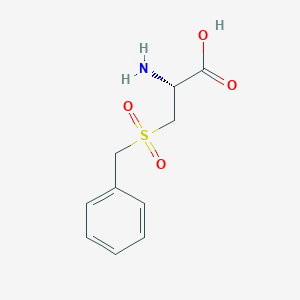

S-Benzyl-L-cysteine Sulfone

Overview

Description

Mechanism of Action

Target of Action

The primary target of S-Benzyl-L-cysteine Sulfone is the Cysteine Conjugate S-Oxidase enzyme, which is found mostly in the microsomal fractions of rat liver and kidney . This enzyme plays a crucial role in the metabolism of cysteine conjugates .

Mode of Action

This compound interacts with its target, the Cysteine Conjugate S-Oxidase, in the presence of oxygen and NADPH . The compound is converted to S-benzyl-L-cysteine sulfoxide . No this compound was detected in this process .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of cysteine S-conjugates . This metabolic reaction has been exploited recently for site selective delivery of B-mercaptopurine, an anti-tumor drug, to the kidneys .

Pharmacokinetics

The compound’s interaction with the cysteine conjugate s-oxidase enzyme suggests that it may be metabolized in the liver and kidneys .

Result of Action

The result of this compound’s action is the formation of S-benzyl-L-cysteine sulfoxide . This conversion is part of the body’s metabolism of cysteine conjugates .

Action Environment

The action of this compound is influenced by the presence of oxygen and NADPH . These factors are necessary for the compound’s interaction with the Cysteine Conjugate S-Oxidase enzyme . The compound’s enzymic activity is observed in the liver and kidney, suggesting that these organs provide the primary environment for its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine Sulfone can be synthesized through the oxidation of S-Benzyl-L-cysteine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfone form .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: this compound.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

S-Benzyl-L-cysteine Sulfone has several applications in scientific research:

Comparison with Similar Compounds

- S-Phenyl-L-cysteine

- S-Methyl-L-cysteine

- S-Ethyl-L-cysteine

Comparison: S-Benzyl-L-cysteine Sulfone is unique due to its specific enzymatic activity and the presence of the sulfone group, which imparts distinct chemical properties. Compared to similar compounds like S-Phenyl-L-cysteine and S-Methyl-L-cysteine, this compound has a higher reactivity in oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry .

Biological Activity

S-Benzyl-L-cysteine sulfone (SBCS) is a compound of interest due to its unique biochemical properties and potential applications in both research and industry. This article delves into the biological activity of SBCS, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Overview

This compound is primarily studied for its role in enzymatic reactions, particularly involving cysteine conjugate S-oxidase. This enzyme is crucial for the metabolism of sulfur-containing compounds and plays a significant role in various biological processes, including detoxification and biosynthesis.

Target Enzyme: Cysteine Conjugate S-Oxidase

- Location: Predominantly found in the microsomal fractions of rat liver and kidney.

- Function: Catalyzes the oxidation of cysteine S-conjugates to their corresponding sulfoxides, facilitating their metabolism and excretion .

Mode of Action:

SBCS interacts with cysteine conjugate S-oxidase in the presence of oxygen and NADPH, leading to the formation of S-benzyl-L-cysteine sulfoxide. This reaction is critical for the detoxification pathways involving sulfur compounds.

Enzymatic Activity

Research indicates that SBCS significantly influences enzymatic activities related to sulfur metabolism. For instance, it has been shown to inhibit certain enzymes involved in sulfur assimilation, which can lead to oxidative stress in plant systems. A study on Ipomoea grandifolia revealed that SBC treatment resulted in decreased photosynthetic efficiency and increased levels of reactive oxygen species (ROS), indicating potential phytotoxic effects .

Oxidative Stress Response

The compound's ability to induce oxidative stress is notable. In plant studies, SBCS increased levels of malondialdehyde and conjugated dienes, markers of lipid peroxidation, by 30% and 61%, respectively. This suggests that SBCS may disrupt cellular redox homeostasis, leading to impaired growth and photosynthesis .

Research Findings

Several studies have characterized the biological activity of SBCS:

- Enzymatic Inhibition:

- Impact on Photosynthesis:

- Pharmacokinetics:

Case Study 1: Phytotoxicity in Ipomoea grandifolia

A comprehensive study assessed how SBCS affects growth and photosynthesis in I. grandifolia plants. Key findings included:

- Growth Inhibition: Notable stunting was observed due to impaired sulfur metabolism.

- Photosynthetic Efficiency: Significant reductions in light-saturated net photosynthetic rates were recorded.

- Oxidative Stress Markers: Increased ROS levels correlated with decreased antioxidant enzyme activities .

Case Study 2: Enzymatic Characterization

A detailed enzymatic characterization study demonstrated that SBCS acts as a substrate for cysteine conjugate S-oxidase, highlighting its role in metabolic pathways involving sulfur compounds. The study emphasized the importance of this enzyme in bioactivation processes related to environmental toxins .

Properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJQJSZCWGR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628686 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25644-88-6 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.